molecular formula C14H23N3 B13001523 5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine

5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine

Cat. No.: B13001523
M. Wt: 233.35 g/mol
InChI Key: ZOTBGCYHHKCALE-UHFFFAOYSA-N
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Description

5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a chemical compound with a molecular formula of C14H23N3. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with an isobutyl group and a methyl group as substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.

    Reduction: Reduced forms of the compound, where double bonds or functional groups are converted to their corresponding reduced states.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole
  • 5-(1-Isobutyl-2-pyrrolidinyl)-6-methyl-2-pyridinol

Uniqueness

5-(1-Isobutylpyrrolidin-2-yl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

6-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3,(H2,15,16)

InChI Key

ZOTBGCYHHKCALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2CC(C)C

Origin of Product

United States

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